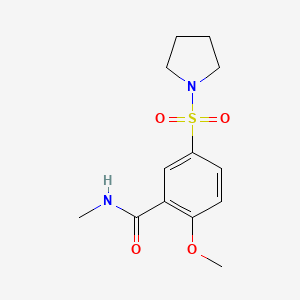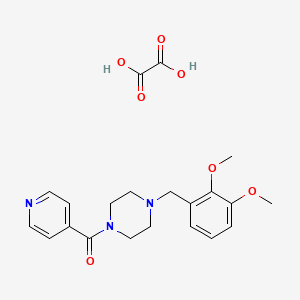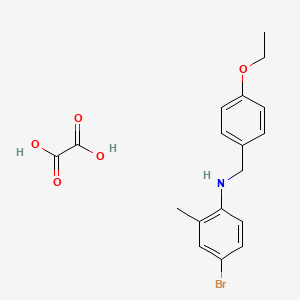![molecular formula C15H14FN3O3 B5100287 2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5100287.png)
2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in the development of drugs for various diseases. It belongs to the class of benzamide derivatives and has a molecular formula of C15H14FN3O3.
作用機序
The exact mechanism of action of 2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide is not fully understood. However, it has been suggested that it works by binding to certain receptors in the brain, including dopamine and serotonin receptors. This binding leads to the modulation of neurotransmitter release, which can have a range of effects on the body.
Biochemical and Physiological Effects
Studies have shown that 2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has a range of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. This can lead to an improvement in mood and a reduction in symptoms of depression and anxiety. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties.
実験室実験の利点と制限
One of the main advantages of using 2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide in lab experiments is its potential applications in the development of drugs for various diseases. It has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of neurological disorders and cancer. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult and time-consuming to obtain.
将来の方向性
There are several future directions for the research and development of 2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide. One possible direction is to further investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its anti-cancer properties and develop it as a potential anti-cancer agent. Additionally, further research could be conducted to optimize the synthesis method and improve the yield of the compound.
合成法
The synthesis of 2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-fluoro-N-(2-chloroethyl)benzamide with 2-nitroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100°C. The resulting product is then purified using column chromatography.
科学的研究の応用
2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has shown potential applications in the development of drugs for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the treatment of neurological disorders. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, making it a potential anti-cancer agent.
特性
IUPAC Name |
2-fluoro-N-[2-(2-nitroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c16-12-6-2-1-5-11(12)15(20)18-10-9-17-13-7-3-4-8-14(13)19(21)22/h1-8,17H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDSNYBMKOKIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=CC=CC=C2[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200728 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-5-({[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B5100215.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5100217.png)
![cyclohexyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate](/img/structure/B5100235.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide](/img/structure/B5100241.png)
![10-acetyl-3-(4-chlorophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5100249.png)

![N-(3-methoxyphenyl)-3-[1-(phenylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5100260.png)
![N-(2-chlorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5100264.png)

![2-methoxy-2-phenyl-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5100297.png)

![3,5-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5100305.png)
![4-[2-(4-biphenylylcarbonyl)carbonohydrazonoyl]-2,6-dimethoxyphenyl acetate](/img/structure/B5100310.png)